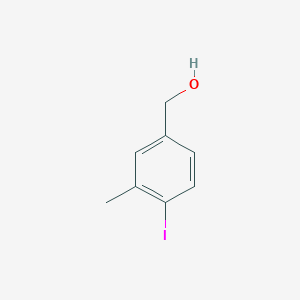

(4-Iodo-3-methylphenyl)methanol

CAS No.: 959632-18-9

Cat. No.: VC8011510

Molecular Formula: C8H9IO

Molecular Weight: 248.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959632-18-9 |

|---|---|

| Molecular Formula | C8H9IO |

| Molecular Weight | 248.06 |

| IUPAC Name | (4-iodo-3-methylphenyl)methanol |

| Standard InChI | InChI=1S/C8H9IO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 |

| Standard InChI Key | GKVHYRRQQVUDKB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)CO)I |

| Canonical SMILES | CC1=C(C=CC(=C1)CO)I |

Introduction

Structural and Chemical Identity

(4-Iodo-3-methylphenyl)methanol belongs to the class of substituted benzyl alcohols, distinguished by its iodine and methyl substituents. The iodine atom at the 4-position introduces significant steric and electronic effects, influencing both reactivity and solubility. The compound’s IUPAC name is 4-iodo-3-methylbenzenemethanol, with synonyms including (4-iodo-3-methylphenyl)methanol and Benzenemethanol, 4-iodo-3-methyl- .

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉IO | |

| Molecular Weight | 248.06 g/mol | |

| Density | 1.751±0.06 g/cm³ (Predicted) | |

| Boiling Point | 281.4±25.0 °C (Predicted) | |

| pKa | 14.16±0.10 (Predicted) | |

| Exact Mass | 247.97000 |

The predicted density and boiling point suggest moderate intermolecular forces, consistent with its aromatic and polar hydroxymethyl group. The high pKa (14.16) indicates weak acidity, typical for benzyl alcohols .

Synthesis and Industrial Production

The synthesis of (4-Iodo-3-methylphenyl)methanol is documented in patents by Eli Lilly and Company, where it serves as a precursor for hydrazine derivatives. A key route involves:

-

Iodination of 3-methylbenzyl alcohol: Direct electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

-

Functional group interconversion: Reduction of a corresponding aldehyde or ester intermediate, though specific protocols remain proprietary .

A related synthesis for 4-iodo-3-methylisoxazole-5-carbaldehyde (CAS CN108329279B) demonstrates the broader applicability of iodination strategies. In this method, iodination with N-iodosuccinimide in acetonitrile and trifluoroacetic acid achieves regioselective substitution at the 4-position . Such methods likely inform the production of (4-Iodo-3-methylphenyl)methanol, though exact reaction conditions are tailored to substrate stability .

Table 2: Comparative Iodination Strategies

| Substrate | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3-Methylbenzyl alcohol | N-Iodosuccinimide | Acetonitrile | 65–75°C | ~94% |

| 5-(Diethoxymethyl)-3-methylisoxazole | N-Iodosuccinimide | Acetonitrile | 65–75°C | 82% |

Physicochemical and Spectroscopic Properties

Experimental data for (4-Iodo-3-methylphenyl)methanol remain limited, but predicted properties align with structural analogs:

-

Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMSO, THF) due to the hydroxymethyl group, with limited aqueous solubility .

-

Stability: Susceptible to oxidative degradation at the benzylic alcohol group, necessitating storage under inert atmospheres .

Nuclear magnetic resonance (NMR) data for related compounds, such as 5-(diethoxymethyl)-3-methylisoxazole, reveal characteristic peaks:

-

¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 1H, aromatic), 5.63 (s, 1H, methine), 3.66 (q, 4H, OCH₂), 2.33 (s, 3H, CH₃) .

These signals suggest similar aromatic and aliphatic environments in (4-Iodo-3-methylphenyl)methanol.

Derivatives and Functional Analogues

Structural modifications of (4-Iodo-3-methylphenyl)methanol yield compounds with varied applications:

4.2 (4-Iodo-3-methylphenyl)methanamine Hydrochloride

Reduction of the hydroxymethyl group to an amine introduces basicity, expanding utility in drug delivery systems. The hydrochloride salt (CID 86775894) has a molecular weight of 265.53 g/mol and a predicted collision cross-section (CCS) of 138.0 Ų for [M+H]+ .

Table 3: Derivative Comparison

Industrial and Pharmaceutical Applications

(4-Iodo-3-methylphenyl)methanol’s primary use lies in synthesizing hydrazine derivatives for antipsychotic and anticancer agents. Eli Lilly’s patent (WO2007/140174 A2) details its conversion to (4-iodo-2-methylphenyl)hydrazine, a scaffold for dopamine D₃ receptor antagonists . The iodine atom facilitates subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification of lead compounds .

Future Research Directions

-

Property Elucidation: Experimental determination of melting/boiling points and solubility profiles.

-

Green Synthesis: Developing catalytic iodination methods to reduce N-iodosuccinimide waste .

-

Biological Screening: Evaluating antimicrobial or anticancer activity given iodine’s radio-sensitizing potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume